molecular formula C10H12O B1663812 Nezukone

Nezukone

Cat. No.: B1663812
M. Wt: 148.20 g/mol
InChI Key: IWPWMAJDSLSRIP-UHFFFAOYSA-N
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Description

Nezukone is a tropone compound isolated from the wood of Thuja standishii Carr, a tree endemic to Japan. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Mechanism of Action

The mechanism of action of nezukone involves its interaction with various molecular targets and pathways. For example, this compound is a derivative of hinokitiol, which can restore iron transport. this compound itself cannot bind or transport iron . This difference in mechanism highlights the unique properties of this compound compared to its parent compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to nezukone include other tropone derivatives such as hinokitiol and its various isomers .

Uniqueness: this compound is unique due to its specific structure and properties, which differentiate it from other tropone derivatives. Its inability to bind or transport iron, unlike hinokitiol, is a notable distinction .

Properties

IUPAC Name

4-propan-2-ylcyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPWMAJDSLSRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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